molecular formula C12H16BrI B14064694 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene

Cat. No.: B14064694
M. Wt: 367.06 g/mol
InChI Key: IVELKHGZTBWGNN-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 2- and 5-positions, respectively, along with bulky isopropyl (1-methylethyl) groups at the 1- and 3-positions. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions, material science, and pharmaceutical intermediates. The presence of both bromine and iodine enhances its reactivity in metal-catalyzed transformations, while the isopropyl groups contribute to steric hindrance, influencing regioselectivity and stability .

Properties

Molecular Formula

C12H16BrI

Molecular Weight

367.06 g/mol

IUPAC Name

2-bromo-5-iodo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16BrI/c1-7(2)10-5-9(14)6-11(8(3)4)12(10)13/h5-8H,1-4H3

InChI Key

IVELKHGZTBWGNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1Br)C(C)C)I

Origin of Product

United States

Preparation Methods

Steric Effects

The isopropyl groups hinder reagent access, necessitating elevated temperatures or prolonged reaction times. For example, bromination may require 24–48 hours at 80°C in $$ \text{CCl}_4 $$.

Purification

Column chromatography is essential due to similar polarities of intermediates. A hexane/ethyl acetate gradient (10:1 to 4:1) effectively separates halogenated products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-1,3-bis(1-methylethyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms, as well as the isopropyl groups, can participate in various chemical interactions, influencing the compound’s reactivity and properties. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Substituent Effects and Reactivity

2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene (CAS 2383655-21-6)
  • Structure : Replaces isopropyl groups with trifluoromethyl (-CF₃) at positions 1 and 3.
  • Key Differences :
    • Electronic Effects : -CF₃ groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating isopropyl groups in the target compound. This enhances electrophilic substitution resistance but improves stability under oxidative conditions.
    • Reactivity : The electron-deficient aromatic ring may favor nucleophilic aromatic substitution over electrophilic pathways.
    • Molecular Weight : Higher (418.90 g/mol vs. ~417.90 g/mol for the target compound) due to fluorine content .
1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3)
  • Structure : Methyl groups at positions 1 and 3 instead of isopropyl; bromine and iodine at positions 1 and 3.
  • Key Differences :
    • Steric Effects : Smaller methyl groups reduce steric hindrance, increasing accessibility for reactions at the aromatic ring.
    • Substitution Pattern : Halogens are at positions 1 and 3 (meta to each other), unlike the 2 and 5 (para) positions in the target compound. This alters regioselectivity in coupling reactions .
2-Isocyanato-1,3-bis(1-methylethyl)benzene (CAS 28178-42-9)
  • Structure : Replaces halogens with an isocyanate (-NCO) group at position 2.
  • Key Differences :
    • Functional Group : The isocyanate group enables reactivity with amines or alcohols to form ureas or carbamates, diverging from halogen-based coupling chemistry.
    • Applications : Primarily used in polymer synthesis (e.g., polyurethanes) rather than as a halogenated intermediate .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point/Stability
Target Compound ~417.90 -Br (2), -I (5), -iPr (1,3) High steric hindrance, stable
2-Bromo-5-iodo-1,3-bis(trifluoromethyl)benzene 418.90 -Br, -I, -CF₃ Lower solubility in nonpolar solvents
5-Bromo-1,3-dimethylbenzene (CAS 556-96-7) 200.08 -Br (5), -CH₃ (1,3) Lower MW, higher volatility

Q & A

Q. Table 1: Reactivity Comparison of Halogens in Cross-Coupling

HalogenRelative Rate (Pd⁰)Preferred Ligand
I1.0XPhos
Br0.3SPhos

Advanced: How to resolve contradictions in reported regioselectivity during electrophilic substitution?

Methodological Answer:
Discrepancies in substitution patterns (e.g., para vs. meta halogenation) arise from solvent polarity and directing effects. For 2-Bromo-5-iodo derivatives:

  • Directing Groups: The isopropyl groups act as meta-directors. Use DFT calculations to predict charge distribution and validate with experimental kinetic isotope effects .
  • Solvent Effects: Polar aprotic solvents (e.g., DCE) favor electrophile stabilization, while non-polar solvents (e.g., CCl₄) enhance steric control.
  • Competitive Experiments: Co-react with isotopically labeled substrates (e.g., deuterated benzene) to track positional preference via MS/MS .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:
The compound’s hydrophobic isopropyl groups and halogen size disparity (Br vs. I) complicate crystal packing. Strategies include:

  • Slow Evaporation: Use mixed solvents (e.g., CH₂Cl₂/hexane) to balance solubility.
  • Temperature Gradients: Cool from 40°C to 4°C at 0.5°C/hour to encourage nucleation.
  • Co-crystallization: Introduce hydrogen-bond donors (e.g., thiourea derivatives) to stabilize lattice structures .

Q. Table 2: Crystallization Solvent Screening

Solvent SystemCrystal Quality (XRD)
CH₂Cl₂/Hexane (1:3)Platelets, P21/c
EtOAc/Pentane (1:5)Needles, P-1

Advanced: How to assess environmental and safety risks during large-scale handling?

Methodological Answer:

  • Decomposition Risks: Halogenated aromatics may release HBr/HI upon heating. Use TGA-DSC to monitor thermal stability (<200°C recommended) .
  • Storage: Store under argon at 2–8°C (per Safety Data Sheets in ) to prevent oxidation and moisture uptake.
  • Spill Management: Neutralize halogen acids with NaHCO₃, and adsorb residuals using activated carbon .

Advanced: What computational methods predict the compound’s reactivity in photoredox catalysis?

Methodological Answer:

  • TD-DFT: Simulate UV-vis spectra to identify charge-transfer transitions (e.g., Br/I → aromatic π*).
  • Electrochemical Modeling: Calculate redox potentials (E₁/₂) using Gaussian09 with SMD solvation. Correlate with experimental cyclic voltammetry (e.g., Ag/AgCl reference) .
  • Mechanistic Probes: Use radical traps (TEMPO) in ESR to confirm intermediates during light-driven reactions.

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